Cas no 2229082-49-7 (4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole)

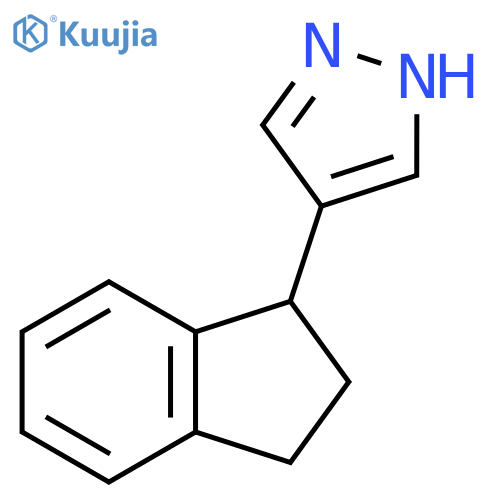

2229082-49-7 structure

商品名:4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole

4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole

- 2229082-49-7

- EN300-1746092

-

- インチ: 1S/C12H12N2/c1-2-4-11-9(3-1)5-6-12(11)10-7-13-14-8-10/h1-4,7-8,12H,5-6H2,(H,13,14)

- InChIKey: LLMXSIVEQMDIOX-UHFFFAOYSA-N

- ほほえんだ: N1C=C(C=N1)C1C2C=CC=CC=2CC1

計算された属性

- せいみつぶんしりょう: 184.100048391g/mol

- どういたいしつりょう: 184.100048391g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 205

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 28.7Ų

4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1746092-5.0g |

4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole |

2229082-49-7 | 5g |

$4349.0 | 2023-05-24 | ||

| Enamine | EN300-1746092-0.1g |

4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole |

2229082-49-7 | 0.1g |

$1320.0 | 2023-09-20 | ||

| Enamine | EN300-1746092-0.25g |

4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole |

2229082-49-7 | 0.25g |

$1381.0 | 2023-09-20 | ||

| Enamine | EN300-1746092-1g |

4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole |

2229082-49-7 | 1g |

$1500.0 | 2023-09-20 | ||

| Enamine | EN300-1746092-10g |

4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole |

2229082-49-7 | 10g |

$6450.0 | 2023-09-20 | ||

| Enamine | EN300-1746092-1.0g |

4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole |

2229082-49-7 | 1g |

$1500.0 | 2023-05-24 | ||

| Enamine | EN300-1746092-2.5g |

4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole |

2229082-49-7 | 2.5g |

$2940.0 | 2023-09-20 | ||

| Enamine | EN300-1746092-0.05g |

4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole |

2229082-49-7 | 0.05g |

$1261.0 | 2023-09-20 | ||

| Enamine | EN300-1746092-5g |

4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole |

2229082-49-7 | 5g |

$4349.0 | 2023-09-20 | ||

| Enamine | EN300-1746092-0.5g |

4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole |

2229082-49-7 | 0.5g |

$1440.0 | 2023-09-20 |

4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole 関連文献

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

2229082-49-7 (4-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole) 関連製品

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量